1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
Description
The compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a ketone derivative featuring a 3,5-di-tert-butyl-4-hydroxyphenyl group and a tetrazole-thioether moiety. The tert-butyl substituents confer steric bulk and oxidative stability, while the phenolic hydroxyl group may contribute to antioxidant activity.
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-22(2,3)17-12-15(13-18(20(17)29)23(4,5)6)19(28)14-30-21-24-25-26-27(21)16-10-8-7-9-11-16/h7-13,29H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHXJBMTKIQSCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is C_{20}H_{26N_4O_2S with a molecular weight of approximately 378.52 g/mol. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety contributes to its lipophilicity, which can influence its bioavailability and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The hydroxyphenyl group is known for its antioxidant properties, which can protect cells from oxidative stress.
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various mechanisms.
- Antimicrobial Activity : The tetrazole moiety has been associated with antimicrobial effects against various pathogens.
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : The tetrazole ring may interact with specific enzymes involved in cancer cell proliferation or microbial growth.
- Cell Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
Comparison with Similar Compounds
Functional and Application-Based Comparison
- Antioxidant Potential: The tert-butyl-hydroxyphenyl group in the target compound is structurally analogous to commercial antioxidants (e.g., BHT), whereas fluorophenyl () or trifluoromethyl () groups may prioritize other applications like kinase inhibition.
- Medicinal Chemistry : Tetrazole-thioether linkages mimic carboxylic acid bioisosteres, similar to angiotensin II receptor blockers, while triazole-sulfonyl derivatives () may target enzymes like cyclooxygenase.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
